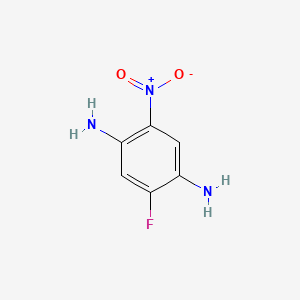
2-Fluoro-5-nitrobenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-nitrobenzene-1,4-diamine is an organic compound with the molecular formula C6H6FN3O2 It is a derivative of aniline, where the amino group is substituted at the 4th position, the nitro group at the 3rd position, and the fluorine atom at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-nitrobenzene-1,4-diamine typically involves the nitration of 4-fluoroaniline followed by reduction. The nitration process introduces the nitro group at the desired position, and subsequent reduction converts the nitro group to an amino group. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation for reduction .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-nitrobenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like phenoxide ions in the presence of a base.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of this compound from 4-nitro-3-fluoroaniline.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2-Fluoro-5-nitrobenzene-1,4-diamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 2-Fluoro-5-nitrobenzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorine atom enhances its binding affinity and specificity towards these targets, potentially leading to inhibition or modulation of biological pathways. The nitro and amino groups also contribute to its reactivity and interaction with cellular components .
Comparison with Similar Compounds
4-Fluoroaniline: A precursor in the synthesis of 2-Fluoro-5-nitrobenzene-1,4-diamine, used in various chemical reactions.
4-Fluoro-3-nitroaniline: Shares structural similarities but lacks the amino group at the 4th position.
2,4,6-Trifluoroaniline: Another fluorinated aniline derivative with different substitution patterns and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and amino groups, along with the fluorine atom, makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
134514-27-5 |
|---|---|
Molecular Formula |
C6H6FN3O2 |
Molecular Weight |
171.13 g/mol |
IUPAC Name |
2-fluoro-5-nitrobenzene-1,4-diamine |
InChI |
InChI=1S/C6H6FN3O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,8-9H2 |
InChI Key |
HSGBFZPVFUDWGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])N)F)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














